9,10-Anthracenedipropanoic acid (CAS 71367-28-7) is an anthracene derivative specifically engineered for high-performance applications in aqueous media. The core anthracene structure provides a foundation for strong, blue-light emission in electrochemiluminescence (ECL) and fluorescence.[1][2] The defining feature of this molecule is the presence of two propanoic acid side chains at the 9 and 10 positions. These functional groups impart critical aqueous solubility to the otherwise hydrophobic anthracene core and provide carboxylic acid handles for stable, covalent conjugation to biomolecules such as proteins, antibodies, and nucleic acids, making it a versatile tool for developing ECL-based bioassays.[3][4][5]
Substituting 9,10-Anthracenedipropanoic acid with simpler, less expensive anthracene derivatives like 9,10-diphenylanthracene (DPA) or unsubstituted anthracene is not viable for aqueous applications. These analogs are characterized by extremely low water solubility, preventing their direct use in the buffered solutions required for most biological assays and ECL detection systems.[6][7] While methods exist to encapsulate hydrophobic emitters in nanoparticles or beads to render them water-dispersible, this introduces significant preparation steps, increases complexity, and fails to provide the monomeric, conjugation-ready functionality essential for direct labeling of target biomolecules.[6][8] Likewise, substituting with the common ECL label Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)3]2+) is not a direct replacement, as it provides a red-orange emission (~620 nm) instead of blue, has different electrochemical properties, and involves a different conjugation strategy, making it unsuitable for applications requiring the specific spectral and chemical characteristics of the anthracene core.[9]
The primary procurement driver for 9,10-Anthracenedipropanoic acid is its inherent aqueous solubility, a direct result of its two propanoic acid side chains. This contrasts sharply with parent compounds like 9,10-diphenylanthracene (DPA), which is documented as being insoluble in water.[10] This solubility allows for direct dissolution in common buffers used for bioassays without the need for co-solvents, surfactants, or complex nanoparticle formulations that are required to disperse hydrophobic analogs like DPA in aqueous media.[3][4]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Soluble in aqueous solutions (as the corresponding salt), enabling direct use in biological buffers.[6] |
| Comparator Or Baseline | 9,10-Diphenylanthracene (DPA) is insoluble in water.[10] |
| Quantified Difference | Qualitatively high vs. insoluble |
| Conditions | Standard aqueous buffer solutions (e.g., PBS). |
This property eliminates complex formulation work and allows for direct, reproducible use in ECL immunoassays, DNA probes, and other aqueous analytical systems.
The two carboxylic acid groups serve as functional handles for creating stable amide bonds with primary amines on biomolecules (e.g., lysine residues in proteins) using standard carbodiimide chemistry (e.g., EDC/NHS). This provides a direct and established pathway for creating covalent ECL labels.[10] This contrasts with analogs like DPA or unsubstituted anthracene, which lack functional groups for direct covalent attachment and require complex, multi-step derivatization to introduce such functionality. While simpler analogs like 9-Anthracenecarboxylic acid offer a single point of attachment, 9,10-Anthracenedipropanoic acid provides two, offering potential for cross-linking or altering the label's spatial orientation relative to the biomolecule.[3]
| Evidence Dimension | Functional Groups for Covalent Conjugation |
| Target Compound Data | Contains two carboxylic acid groups suitable for standard amine coupling. |
| Comparator Or Baseline | 9,10-Diphenylanthracene and unsubstituted anthracene lack suitable functional groups for direct conjugation. |
| Quantified Difference | Functionally enabled for conjugation vs. functionally inert. |
| Conditions | Aqueous bioconjugation reactions (e.g., EDC/NHS chemistry). |
Enables the straightforward, stable, and covalent attachment of a blue-emitting ECL tag to antibodies, proteins, or other amine-containing molecules for use in diagnostics and research.
Anthracene derivatives are well-established as efficient blue-emitting ECL luminophores. The ECL emission of water-soluble sulfonated DPA (DPAS), a close spectral analog to 9,10-Anthracenedipropanoic acid, peaks at approximately 430 nm.[10] This provides a distinct blue signal that is spectrally separated from the orange-red emission of the most common ECL standard, [Ru(bpy)3]2+, which emits at ~620 nm.[3] This spectral separation is a key requirement for developing multiplexed assays where two or more different analytes are detected simultaneously using distinct color channels.
| Evidence Dimension | ECL Emission Maximum (λmax, ECL) |
| Target Compound Data | ~430 nm (inferred from spectrally similar water-soluble DPA sulfonate).[10] |
| Comparator Or Baseline | [Ru(bpy)3]2+ emits at ~620 nm.[3] |
| Quantified Difference | ~190 nm shorter wavelength (Blue vs. Orange-Red) |
| Conditions | Aqueous solution with tri-n-propylamine (TPrA) coreactant. |
The distinct blue emission enables its use in multicolor detection systems and provides an alternative to the standard red-emitting [Ru(bpy)3]2+ system, which is critical for multiplexed bioassays.
The combination of high aqueous solubility, blue ECL emission, and readily available carboxylic acid handles makes this compound a primary choice for researchers developing novel ECL-based detection systems. It is particularly suited for labeling antibodies, antigens, or oligonucleotides to create detection reagents for immunoassays or DNA hybridization assays that require a blue emission channel, either as a standalone signal or as part of a multiplexed, multi-color detection platform.[10]
The anthracene core can react with singlet oxygen, leading to a measurable decrease in its characteristic fluorescence or absorption. Its water solubility allows it to be used as a chemical probe for detecting singlet oxygen generation in aqueous biological systems, a key reactive oxygen species in photodynamic therapy and oxidative stress studies.[3]
The two propanoic acid groups provide reactive sites for incorporation into larger macromolecular structures. This allows its use as a monomer or building block for the synthesis of water-soluble polymers, hydrogels, or metal-organic frameworks (MOFs) where the intrinsic fluorescence of the anthracene core is desired for sensing or imaging applications in an aqueous environment.[4]
Irritant;Environmental Hazard